molecular formula C9H12N2O4S B8573318 2-nitrobenzyl-N,N-dimethylsulfonamide

2-nitrobenzyl-N,N-dimethylsulfonamide

Katalognummer: B8573318
Molekulargewicht: 244.27 g/mol
InChI-Schlüssel: LJOMQIQZJSIQKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitrobenzyl-N,N-dimethylsulfonamide is a chemical compound of interest in synthetic and medicinal chemistry research, particularly for its sulfonamide and nitrobenzyl functional groups. Sulfonamides are a prominent class of compounds in pharmaceutical science, known for their ability to interact with biological targets like enzymes . The nitrobenzyl moiety, especially in the ortho position, is widely recognized as a photolabile "caging" group—a protecting group that can be removed upon irradiation with light to release an active molecule . This makes compounds featuring this group valuable tools for photochemical studies and for the controlled release of bioactive molecules in laboratory settings . Researchers are exploring such compounds to develop light-activated probes and to study reaction mechanisms. The specific physicochemical properties and research applications of 2-nitrobenzyl-N,N-dimethylsulfonamide are an active area of scientific investigation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C9H12N2O4S

Molekulargewicht

244.27 g/mol

IUPAC-Name

N,N-dimethyl-1-(2-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C9H12N2O4S/c1-10(2)16(14,15)7-8-5-3-4-6-9(8)11(12)13/h3-6H,7H2,1-2H3

InChI-Schlüssel

LJOMQIQZJSIQKP-UHFFFAOYSA-N

Kanonische SMILES

CN(C)S(=O)(=O)CC1=CC=CC=C1[N+](=O)[O-]

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Alkyl Chain Length and Sulfonamide Substitution

Evidence from NKCC1 inhibitor studies highlights the critical role of alkyl chain length and sulfonamide substitution (Table 1):

Compound Substituents on Sulfonamide Alkyl Chain Inhibitory Activity at 100 μM (%) Reference
2-Nitrobenzyl-N,N-dimethylsulfonamide (Compound 25) N,N-Dimethyl n-Octyl 71.7 ± 7% (similar to bumetanide)
Compound 17 Primary (-NH₂) n-Octyl 24 ± 8.5%
Compound 21 N-Methyl n-Octyl 20.1 ± 14.7%
Compound 23 N,N-Dimethyl n-Butyl 15.6 ± 5.4%

Key Findings :

  • N,N-Dimethylation significantly enhances activity compared to primary or mono-methylated sulfonamides. For example, compound 25 (N,N-dimethyl, n-octyl) shows 71.7% inhibition, outperforming compound 17 (primary, n-octyl) at 24% .
  • Longer alkyl chains (e.g., n-octyl vs. n-butyl) improve activity when paired with N,N-dimethylation, likely due to increased membrane permeability or target binding .

Nitro Group Position and Aromatic Substitution

  • 4-Nitrobenzenesulfonamides: Derivatives like 4-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide () prioritize para-substitution, which alters electronic effects and solubility but is less explored in NKCC1 contexts .

Physicochemical Properties

  • Acidity : N,N-Dimethylsulfonamide groups exhibit lower acidity (pKa ~10–12) compared to primary sulfonamides (pKa ~8–10), affecting ionization and bioavailability .
  • Lipophilicity : The dimethylated nitrogen increases logP values, enhancing blood-brain barrier penetration, as seen in neuroactive compounds .

Research Findings and Implications

  • Synergistic Effects : Combining N,N-dimethylation with extended alkyl chains (e.g., n-octyl) maximizes NKCC1 inhibition, suggesting a balance between lipophilicity and steric compatibility .
  • Synthetic Flexibility : The nitrobenzyl group allows for regioselective modifications, enabling targeted drug design .
  • Limitations : Carboxylic acid-containing derivatives (e.g., compound 26 in ) show reduced activity, likely due to ionization at physiological pH .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-nitrobenzyl-N,N-dimethylsulfonamide?

Answer:
The synthesis typically involves sequential nitration and sulfonamide formation. A common route starts with nitrobenzyl bromide reacting with dimethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the nitrobenzylamine intermediate. Subsequent sulfonylation with a sulfonyl chloride (e.g., methanesulfonyl chloride) in dichloromethane or THF, catalyzed by triethylamine, yields the target compound . Key considerations include:

  • Nitration control : Ensure regioselectivity to avoid ortho/meta byproducts.
  • Sulfonylation efficiency : Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to polar byproducts.

Basic: How can researchers characterize the purity and structural integrity of 2-nitrobenzyl-N,N-dimethylsulfonamide?

Answer:
A multi-technique approach is essential:

  • NMR spectroscopy : Confirm the absence of unreacted dimethylamine (δ 2.8–3.1 ppm for N–CH₃) and verify sulfonamide linkage via S=O peaks in IR (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) .
  • Elemental analysis : Validate empirical formula consistency (C₉H₁₂N₂O₄S).

Advanced: How can researchers address low yields during sulfonamide bond formation?

Answer:
Low yields often stem from competing hydrolysis or incomplete amine activation. Mitigation strategies include:

  • Activation of the amine : Pre-form the amine hydrochloride salt to enhance nucleophilicity.
  • Solvent optimization : Use DMF or DMSO to stabilize intermediates, as they reduce sulfonyl chloride hydrolysis .
  • Temperature control : Maintain 0–5°C during sulfonylation to suppress side reactions.
  • Mole ratio : Use a 1.2:1 excess of sulfonyl chloride to amine to drive the reaction .

Advanced: How should contradictory biological activity data (e.g., antimicrobial assays) be analyzed?

Answer:
Discrepancies may arise from assay conditions or compound stability:

  • Assay reproducibility : Validate using standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Compound stability : Test degradation in assay media (e.g., PBS at 37°C) via HPLC. Nitro groups may undergo reduction under anaerobic conditions, altering bioactivity .
  • Structure-activity relationship (SAR) : Compare with analogs (e.g., 4-nitro derivatives) to isolate electronic or steric effects .

Advanced: What computational tools are suitable for predicting the reactivity of 2-nitrobenzyl-N,N-dimethylsulfonamide in nucleophilic substitutions?

Answer:

  • DFT calculations : Use Gaussian or ORCA to model transition states and identify reactive sites (e.g., sulfonamide sulfur as an electrophilic center) .
  • Molecular docking : Predict interactions with biological targets (e.g., carbonic anhydrase) using AutoDock Vina .
  • Solvent effects : Simulate solvation energies with COSMO-RS to optimize reaction solvents .

Intermediate: How does the nitro group influence the compound’s stability under storage or reaction conditions?

Answer:
The nitro group confers sensitivity to light and reducing agents:

  • Photodegradation : Store in amber vials at –20°C; monitor via UV-Vis (λmax ~260 nm) for decomposition .
  • Reduction risks : Avoid thiol-containing buffers (e.g., DTT) in biological assays, as nitro may convert to amine .
  • Thermal stability : TGA/DSC analysis can determine decomposition thresholds (>150°C typical) .

Advanced: What strategies improve regioselectivity in derivatizing the nitrobenzyl moiety?

Answer:

  • Directed ortho-metalation : Use LDA or TMPZnCl·LiCl to deprotonate specific positions .
  • Protecting groups : Temporarily block the sulfonamide with Boc to direct nitration or halogenation .
  • Electrophilic aromatic substitution (EAS) : Modulate electronic effects (e.g., electron-withdrawing nitro) to favor para-substitution in further reactions .

Advanced: How can researchers resolve challenges in crystallizing 2-nitrobenzyl-N,N-dimethylsulfonamide for X-ray studies?

Answer:

  • Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation.
  • Seeding : Introduce microcrystals from a saturated solution to induce nucleation .
  • Temperature gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation .

Intermediate: What analytical techniques are critical for detecting decomposition products during long-term biological assays?

Answer:

  • LC-MS/MS : Monitor for nitro-to-amine reduction products (mass shift Δm/z = –45) .
  • TLC with UV detection : Spot degradation using silica plates and ethyl acetate eluent .
  • Stability-indicating assays : Compare bioactivity at t = 0 and t = 24 hours to correlate potency loss with degradation .

Advanced: How can cross-disciplinary approaches (e.g., materials science) expand the applications of this compound?

Answer:

  • Polymer functionalization : Incorporate into sulfonated polymers for proton-exchange membranes (PEMs) via radical polymerization .
  • Metal-organic frameworks (MOFs) : Use the sulfonamide as a linker for gas adsorption studies .
  • Photoresponsive materials : Exploit nitro group photoisomerization for smart coatings .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.